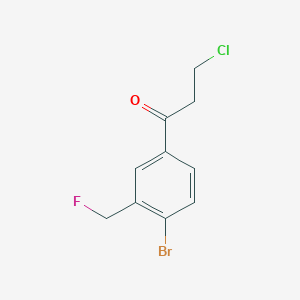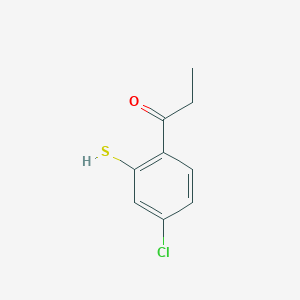
1-(4-Chloro-2-mercaptophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9ClOS It is characterized by the presence of a chloro group and a mercapto group attached to a phenyl ring, along with a propanone moiety
Preparation Methods
The synthesis of 1-(4-Chloro-2-mercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-mercaptobenzaldehyde with propanone under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The choice of solvents, catalysts, and purification techniques are crucial factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
1-(4-Chloro-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(4-chloro-2-mercaptophenyl)propan-1-ol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Chloro-2-mercaptophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The chloro and mercapto groups can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity .
Comparison with Similar Compounds
1-(4-Chloro-2-mercaptophenyl)propan-1-one can be compared with similar compounds such as:
1-(4-Chloro-2-mercaptophenyl)propan-2-one: This compound has a similar structure but differs in the position of the ketone group.
1-(4-Chloro-2-mercaptophenyl)ethanone: This compound has a shorter carbon chain and different chemical properties, making it suitable for different applications.
Properties
Molecular Formula |
C9H9ClOS |
|---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-(4-chloro-2-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9ClOS/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 |
InChI Key |
UZFHBBAOMIKKBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Cl)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


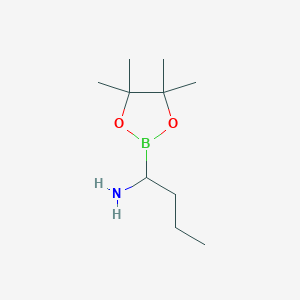
![(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B14056615.png)
![8-Oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14056619.png)
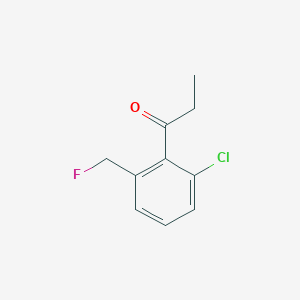
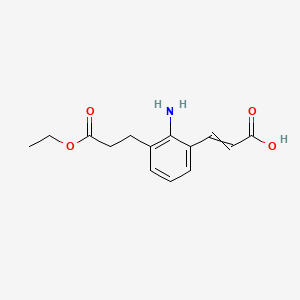
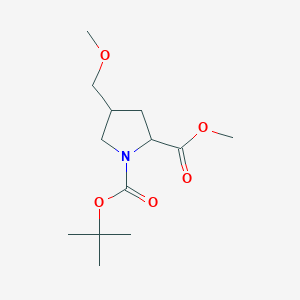
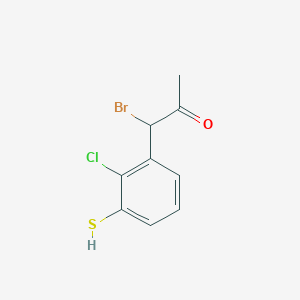
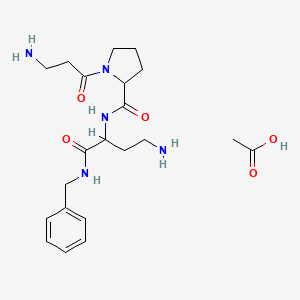
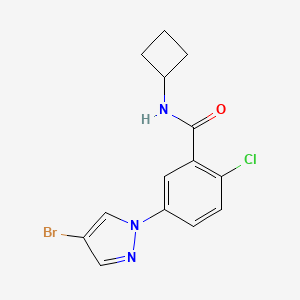
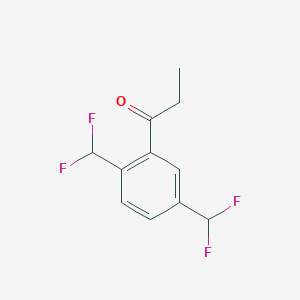
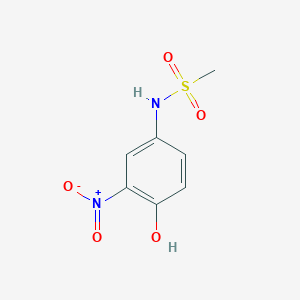
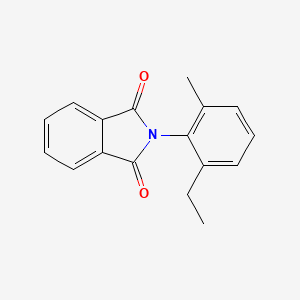
![4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14056677.png)
